N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide is a novel compound synthesized by reacting tryptamine with ibuprofen. [] This bio-functional hybrid compound combines structural elements from both parent molecules. [] While its full range of applications is still under investigation, it holds potential in various scientific research areas.
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide is a complex organic compound notable for its potential applications in medicinal chemistry and pharmacology. This compound features a unique combination of aromatic and aliphatic structures, which may contribute to its biological activity. It is primarily classified as an amide due to the presence of the amide functional group (-C(=O)N-).
The compound can be synthesized through various chemical reactions, often involving the reaction of 3,4-dimethoxyphenethylamine with appropriate acylating agents. Its synthesis and characterization have been documented in scientific literature, highlighting its relevance in research contexts.
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide falls under the category of synthetic organic compounds and is classified as an amide. Its structure indicates it may also be related to pharmacologically active compounds, particularly those targeting specific biological pathways.
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide typically involves a multi-step process:
The reaction conditions are crucial for optimizing yield and purity. Typical conditions include:
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
Research suggests that compounds with similar structural motifs can exhibit activity against cyclooxygenase enzymes (COX), which play a significant role in inflammation and pain signaling pathways. The binding affinity and inhibition kinetics would need to be evaluated through biochemical assays.
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide has several potential applications:
This compound represents a promising area of research due to its unique structural features and potential biological activities, warranting further investigation into its pharmacological properties and applications in various scientific fields.
This compound, systematically named N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide (CAS Registry Number: 157828-55-2), is a synthetic arylpropanamide derivative with the molecular formula C₂₃H₃₁NO₃ and a molecular weight of 369.51 g/mol [1] [4] [6]. Its structure integrates two pharmacologically significant moieties:
The amide linkage (–CO–NH–) between these units enhances metabolic stability compared to ester-based NSAID prodrugs, while the ortho-dimethoxy substitution on the phenyl ring may influence electronic properties and receptor binding [4] [8]. Alternative nomenclature includes "Brufalgin" (a nonproprietary designation) [6].
Table 1: Key Identifiers of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide
Property | Value |
---|---|
CAS Registry Number | 157828-55-2 |
IUPAC Name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide |
Molecular Formula | C₂₃H₃₁NO₃ |
Molecular Weight | 369.51 g/mol |
Alternative Designations | Brufalgin |
Arylpropanamides—characterized by an α-methyl-substituted phenylalkanoic acid linked to amines via an amide bond—represent a strategic framework in drug design. Ibuprofen (2-(4-isobutylphenyl)propanoic acid) serves as the archetypal foundation due to its well-established cyclooxygenase (COX) inhibition, providing analgesic, antipyretic, and anti-inflammatory effects [1] [4]. Hybridization through amide conjugation aims to:
Recent studies highlight arylpropanamides as mutual prodrugs, where both components contribute to therapeutic outcomes (e.g., NSAID-sulfonamide hybrids showing synergistic enzyme inhibition) [5].
Traditional NSAIDs like ibuprofen suffer from gastrointestinal toxicity and limited scope in multifactorial diseases (e.g., neurodegeneration, chronic inflammation). Hybridization addresses these via:
Table 2: Pharmacological Advantages of Representative NSAID Hybrid Amides
Hybrid Structure | Key Pharmacological Improvements | Reference |
---|---|---|
N-(4-Aminophenylsulfonyl)-ibuprofen | Enhanced anti-inflammatory & anti-ulcer activity; superior free radical scavenging | [5] |
Flurbiprofen-1,2-bis(3,4-dimethoxyphenyl)ethyl amide | Dual COX/neurotransmitter targeting; increased bioavailability | [9] |
Ibuprofen-tryptamine amide | Augmented antioxidant and anti-inflammatory effects | [3] |
This compound exemplifies rational hybridization, leveraging ibuprofen’s COX inhibition and the dimethoxyphenethylamine’s potential neuroactivity for applications beyond classical NSAID therapy [1] [6] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9